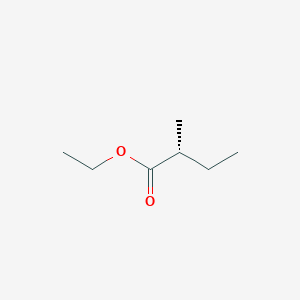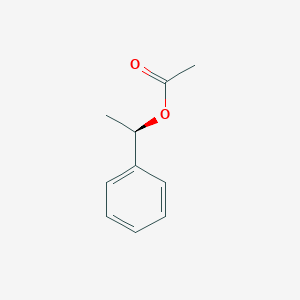![molecular formula C55H89ClN2O4 B1147972 1-Hexadecyl-2-[3-(1-hexadecyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-YL]-3,3-dimethyl-3H-indolium CAS No. 78566-75-3](/img/structure/B1147972.png)
1-Hexadecyl-2-[3-(1-hexadecyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-YL]-3,3-dimethyl-3H-indolium
説明
The compound is a type of indolium, which is a class of organic compounds based on the indole structure. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . In this case, the indolium has various hexadecyl (16-carbon) and methyl (1-carbon) substituents attached to it, as well as a propenyl (3-carbon) group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the large number of atoms and the presence of multiple rings. The indolium core would likely contribute to the compound’s aromaticity, while the various substituents could affect its overall shape and polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the large number of carbon atoms suggests that it would be quite hydrophobic (water-repelling). Its melting and boiling points would likely be relatively high due to the large size of the molecule .科学的研究の応用
Photoelectric Conversion in Solar Cells
- Application : Enhancing photoelectric conversion efficiency in dye-sensitized solar cells.
- Mechanism : The compound, along with similar cyanine dyes, has been used to improve photoelectric conversion. This is achieved through co-sensitization, which enhances the light-absorbing properties of solar cells (Wu, Meng, Li, Teng, & Hua, 2009).
Near-Infrared Electrochemical Fluorescence Switching
- Application : Achieving reversible electrochemical fluorescence switching in the near-infrared region.
- Details : The compound's polymethine dye variant shows high absorption and emission in the NIR region, allowing for reversible electrochemical reactions. This property is pivotal for applications in electrochemical fluorescence switching (Seo, Pascal, Park, Shin, Yang, Maury, Sarwade, Andraud, & Kim, 2014).
Fluorescent Probes for Thiophenol Detection
- Application : Developing fluorescent probes for the selective determination of thiophenol.
- Significance : Due to thiophenol's toxicity in biological systems, the compound is used in creating selective fluorescent probes. It shows significant capability in distinguishing amino-substituted thiophenols, essential for environmental and biological monitoring (Sheng, Ye, Liu, He, Ren, & Yin, 2016).
High Sensitivity Analysis of Proteins
- Application : Enhanced detection of proteins in high-performance liquid chromatography.
- Utility : A variant of this compound, used as a dye, significantly lowers the limit of detection for proteins like bovine serum albumin. This is crucial for identifying low abundance proteins in various biological samples (Qiao, Wang, Ma, Deng, Liang, Zhang, Peng, & Zhang, 2009).
Aggregation Behavior in Aqueous Solutions
- Application : Investigating the aggregation behavior of similar compounds in solutions.
- Observations : Studies on the aggregation behavior of indocyanine dyes, which are structurally similar, reveal insights into molecular interactions and structural transformations in various concentrations and environments (Berlepsch & Böttcher, 2015).
特性
IUPAC Name |
1-hexadecyl-2-[3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H89N2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-56-50-42-35-33-40-48(50)54(3,4)52(56)44-39-45-53-55(5,6)49-41-34-36-43-51(49)57(53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h33-36,39-45H,7-32,37-38,46-47H2,1-6H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMFPKVKCCMEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H89N2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694724 | |
| Record name | 1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
778.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78566-75-3 | |
| Record name | 1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







